molecular formula C16H12Cl2N2O4 B10901589 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B10901589
M. Wt: 367.2 g/mol
InChI Key: PQMFQULBSRDKOA-UFWORHAWSA-N
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Description

4-({(E)-2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoic acid core with a hydrazone linkage and a 2,4-dichlorophenoxyacetyl group, making it a subject of interest in chemical research.

Preparation Methods

The synthesis of 4-({(E)-2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with Benzoic Acid Derivative: The hydrazone intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

4-({(E)-2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy group, using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-({(E)-2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({(E)-2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

4-({(E)-2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID can be compared with similar compounds such as:

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a simpler structure.

    Benzoic Acid Derivatives: Compounds with various substituents on the benzoic acid core, used in different applications.

    Hydrazone Compounds: Molecules containing the hydrazone linkage, studied for their diverse chemical and biological properties.

Properties

Molecular Formula

C16H12Cl2N2O4

Molecular Weight

367.2 g/mol

IUPAC Name

4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C16H12Cl2N2O4/c17-12-5-6-14(13(18)7-12)24-9-15(21)20-19-8-10-1-3-11(4-2-10)16(22)23/h1-8H,9H2,(H,20,21)(H,22,23)/b19-8+

InChI Key

PQMFQULBSRDKOA-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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